N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O5S/c1-11(2)19-16(22)15(21)18-10-14-20(8-3-9-25-14)26(23,24)13-6-4-12(17)5-7-13/h4-7,11,14H,3,8-10H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMYXHSLCLMYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide typically involves multiple steps. One common approach is to start with the chlorobenzenesulfonyl chloride, which reacts with an oxazinan derivative under controlled conditions to form the intermediate. This intermediate is then reacted with an ethanediamide derivative to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound shares structural motifs with other sulfonamide- and oxazinan-containing derivatives. Key analogs include:
Compound A : N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide
- Molecular Formula : C₂₂H₂₆FN₃O₆S
- Molecular Weight : 479.523 g/mol
- Key Differences: Substituent: 4-Fluorophenylsulfonyl vs. 4-chlorobenzenesulfonyl. Ethanediamide Side Chain: N-linked 2-(2-methoxyphenyl)ethyl group vs. isopropyl.
Compound B : N-Ethyl-N′-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide
- Molecular Formula: Not explicitly stated (estimated C₁₈H₂₄FN₃O₅S).
- Key Differences :
Comparative Data Table
Hypothetical Structure-Activity Relationships (SAR)
Sulfonyl Group :
- Chlorine (target) vs. fluorine (Compound A/B): Chlorine’s larger atomic radius and lower electronegativity may enhance lipophilicity and π-stacking in hydrophobic pockets.
Ethanediamide Side Chain :
- Isopropyl (target) vs. ethyl (Compound B): Increased bulk may improve target selectivity but reduce solubility.
Oxazinan Ring :
- The 1,3-oxazinan scaffold is conserved across analogs, suggesting its role in conformational stability or hydrogen bonding .
Biological Activity
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide is a complex organic compound notable for its potential biological activities. Its unique structure incorporates a 1,3-oxazinan ring, a chlorobenzenesulfonyl group, and an ethanediamide moiety, which contribute to its interaction with various biological targets. This article aims to summarize the compound's biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H22ClN3O5S, with a molecular weight of approximately 403.88 g/mol. The presence of functional groups such as sulfonyl and oxazinan enhances its reactivity and potential for biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C16H22ClN3O5S |
| Molecular Weight | 403.88 g/mol |
| Structure | Contains oxazinan ring, chlorobenzenesulfonyl group |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. The chlorobenzenesulfonyl group may enhance its interaction with bacterial cell membranes or specific enzymes, potentially leading to inhibition of bacterial growth .
Anti-inflammatory Potential
The compound has also shown promise as an anti-inflammatory agent. Research indicates that compounds with similar structural features can modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It could interact with cell surface receptors, altering their activity and downstream signaling pathways .
Study 1: Synthesis and Evaluation
A study synthesized several derivatives of compounds containing oxazinan rings and evaluated their biological activities. The results indicated that modifications in the structure significantly influenced their antimicrobial and anti-inflammatory activities .
Study 2: In Silico Studies
In silico studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a high likelihood of interacting with key enzymes involved in disease processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
